Cas no 82769-76-4 ((3S)-3-amino-3-phenylpropan-1-ol)

(3S)-3-amino-3-phenylpropan-1-ol Chemische en fysische eigenschappen
Naam en identificatie
-
- (S)-3-Amino-3-phenylpropan-1-ol
- (S)-1-Phenyl-3-propanolamine
- S-3-amino-3-phenylpropan-1-ol
- (3S)-3-amino-3-phenylpropan-1-ol
- (S)-3-AMINO-3-PHENYLPROPANOL
- DS-1777
- AC-071
- EN300-188674
- AMY12567
- AKOS015854099
- SEQXIQNPMQTBGN-VIFPVBQESA-N
- (S)-1-phenyl-3-hydroxypropylamine
- (s)-3-amino-3-phenyl-propan-1-ol
- MFCD01311768
- CS-W002754
- (3S)-3-amino-3-phenyl-1-propanol
- (S)-3-Amino-3-phenyl-1-propanol
- Q-200035
- BCP28027
- (s)-3-amino-3-phenyl propan-1-ol
- DTXSID90370345
- (3S)-3-amino-3-phenyl-propan-1-ol
- 82769-76-4
- SCHEMBL1454854
- (s)-3-phenyl-beta-alaninol
- (γS)-γ-Aminobenzenepropanol (ACI)
- Benzenepropanol, γ-amino-, (S)- (ZCI)
- (-)-3-Amino-3-phenylpropanol
- (gammaS)-gamma-Aminobenzenepropanol; (-)-3-Amino-3-phenylpropanol; (3S)-3-Amino-3-phenyl-1-propanol; (S)-3-Amino-3-phenyl-1-propanol; (S)-3-Amino-3-phenylpropanol
- A2610
-
- MDL: MFCD01311768
- Inchi: 1S/C9H13NO/c10-9(6-7-11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1
- InChI-sleutel: SEQXIQNPMQTBGN-VIFPVBQESA-N
- LACHT: [C@H](C1C=CC=CC=1)(N)CCO
Berekende eigenschappen
- Exacte massa: 151.099714g/mol
- Oppervlakte lading: 0
- XLogP3: 0.5
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Aantal draaibare bindingen: 3
- Monoisotopische massa: 151.099714g/mol
- Monoisotopische massa: 151.099714g/mol
- Topologisch pooloppervlak: 46.2Ų
- Zware atoomtelling: 11
- Complexiteit: 99.7
- Aantal isotopen atomen: 0
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Aantal covalent gebonden eenheden: 1
- Aantal tautomers: nothing
- Oppervlakte lading: 0
Experimentele eigenschappen
- Kleur/vorm: Colorless to Yellow Liquid
- Dichtheid: 1.0406 (rough estimate)
- Kookpunt: 293℃ at 760 mmHg
- Vlampunt: 131.0±21.8 °C
- Brekindex: 1.4755 (estimate)
- PSA: 46.25000
- LogboekP: 1.76910
- Oplosbaarheid: Not available
- Dampfdruk: 0.0±0.6 mmHg at 25°C
(3S)-3-amino-3-phenylpropan-1-ol Beveiligingsinformatie
- Signaalwoord:Danger
- Gevaarverklaring: H314;H318
- Waarschuwingsverklaring: P280;P305+P351+P338;P310;P301+P330+P331
- Vervoersnummer gevaarlijk materiaal:3259
- Code gevarencategorie: R34: can cause burns.
- Veiligheidsinstructies: S26-S36/37/39-S45
-
Identificatie van gevaarlijk materiaal:
- PackingGroup:Ⅲ
- Gevaarklasse:8
- Risicozinnen:R34
- Opslagvoorwaarde:2-8 °C
(3S)-3-amino-3-phenylpropan-1-ol Douanegegevens
- HS-CODE:2922199090
- Douanegegevens:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(3S)-3-amino-3-phenylpropan-1-ol Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2610-5G |
(S)-3-Amino-3-phenylpropan-1-ol |
82769-76-4 | >93.0%(T) | 5g |
¥600.00 | 2024-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1044379-100g |
(S)-3-Amino-3-phenylpropan-1-ol |
82769-76-4 | 98% | 100g |
¥2759.00 | 2024-07-28 | |
abcr | AB285551-10g |
(S)-3-Amino-3-phenyl-propan-1-ol, 97%; . |
82769-76-4 | 97% | 10g |
€219.00 | 2023-09-09 | |
eNovation Chemicals LLC | Y1303400-10g |
(S)-3-Amino-3-phenylpropan-1-ol |
82769-76-4 | 97% | 10g |
$340 | 2024-06-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S91610-5g |
(S)-3-Amino-3-phenylpropan-1-ol |
82769-76-4 | 5g |
¥528.0 | 2021-09-07 | ||
Chemenu | CM116696-10g |
(S)-3-Amino-3-phenyl-1-propanol |
82769-76-4 | 95+% | 10g |
$374 | 2021-06-17 | |
Chemenu | CM116696-5g |
(S)-3-Amino-3-phenyl-1-propanol |
82769-76-4 | 95+% | 5g |
$234 | 2021-06-17 | |
Chemenu | CM116696-25g |
(S)-3-Amino-3-phenyl-1-propanol |
82769-76-4 | 95+% | 25g |
$748 | 2021-06-17 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY033781-0.25g |
(S)-3-Amino-3-phenyl-1-propanol |
82769-76-4 | ≥95% | 0.25g |
¥25.00 | 2024-07-09 | |
Apollo Scientific | OR471660-5g |
(S)-3-Amino-3-phenyl-1-propanol |
82769-76-4 | 98+% | 5g |
£44.00 | 2024-07-20 |
(3S)-3-amino-3-phenylpropan-1-ol Productiemethode
Synthetic Routes 1
1.2 Reagents: Sodium hydroxide Solvents: Water ; basified
1.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, reflux
1.4 Reagents: Sodium hydroxide Solvents: Water
Synthetic Routes 2
1.2 Reagents: Sodium sulfate Solvents: Water ; rt
Synthetic Routes 3
Synthetic Routes 4
Synthetic Routes 5
1.2 Reagents: Triethylamine Solvents: Methanol
Synthetic Routes 6
Synthetic Routes 7
Synthetic Routes 8
1.2 Reagents: Ammonium hydroxide ; basified
Synthetic Routes 9
Synthetic Routes 10
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
Synthetic Routes 11
Synthetic Routes 12
1.2 Reagents: Triethylamine Solvents: Ethanol ; 15 min
2.1 Reagents: Sodium triacetoxyborohydride Solvents: Tetrahydrofuran ; 10 min, 0 °C
2.2 Reagents: Boron trifluoride etherate ; 0 °C; 5 h, 0 °C
2.3 Reagents: Methanol ; 0 °C
Synthetic Routes 13
1.2 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ; 10 °C; 5 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
Synthetic Routes 14
1.2 Reagents: Sodium sulfate Solvents: Water ; 1 h, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 30 min, 0 °C; 0 °C → rt; 1.5 h, rt
2.2 Reagents: Triethylamine Solvents: Methanol
(3S)-3-amino-3-phenylpropan-1-ol Raw materials
- (3s)-3-amino-3-phenylpropan-1-ol;hydrochloride
- (S)-2-oxo-4-phenyl-azetidine-1-carboxylic acid tert-butyl ester
- (3S)-3-amino-3-phenylpropanoic acid
- (S)-Boc-3-Amino-3-Phenylpropan-1-Ol
- Carbamic acid, (2-cyano-1-phenylethyl)-, 1,1-dimethylethyl ester, (S)-
- (βS)-β-Aminobenzenepropanoic Acid Ethyl Ester
- methyl (3S)-3-amino-3-phenylpropanoate
- (S)-Cbz-3-Amino-3-phenylpropan-1-ol
(3S)-3-amino-3-phenylpropan-1-ol Preparation Products
(3S)-3-amino-3-phenylpropan-1-ol Gerelateerde literatuur
-
Sjoerd Slagman,Wolf-Dieter Fessner Chem. Soc. Rev. 2021 50 1968
-
Sjoerd Slagman,Wolf-Dieter Fessner Chem. Soc. Rev. 2021 50 1968
Gerelateerde categorieën
- Oplosmiddelen en organische chemicaliën organische verbindingEN Alcohol/Ether
- Oplosmiddelen en organische chemicaliën organische verbindingEN organische stikstofverbindingen organische stikstofverbindingen Aromatische alkylamine
- Oplosmiddelen en organische chemicaliën organische verbindingEN organische stikstofverbindingen organische stikstofverbindingen amines Aromatische alkylamine
82769-76-4 ((3S)-3-amino-3-phenylpropan-1-ol) Gerelateerde producten
- 51-67-2(p-Tyramine)
- 170564-98-4((R)-3-Amino-3-phenylpropan-1-ol)
- 21464-52-8(γ-Amino-2-methylbenzenepropanol)
- 122-97-4(3-Phenyl-1-propanol)
- 131-10-2((-)-Berbine)
- 14593-04-5(3-Amino-3-phenyl-1-propanol)
- 91-00-9(diphenylmethanamine)
- 68208-23-1(3-Amino-3-(4-methylphenyl)propan-1-ol)
- 98248-75-0(2-(1H-indol-3-yl)-3-methylbutan-1-amine)
- 898781-57-2(3-(4-methylsulfanylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one)

